1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S2/c1-18-12-6-10(15)11(7-13(12)19(2)24(18,21)22)17-14(20)16-8-9-4-3-5-23-9/h3-7H,8H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSPNJGEUMYHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)NCC3=CC=CS3)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea is a novel derivative that has garnered attention in recent research due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and the underlying mechanisms of action.
Structural Overview
The compound features a thiadiazole core fused with a urea moiety and a thiophene side group. The presence of fluorine and the unique arrangement of functional groups contribute to its biological activity.
Biological Activities
Research indicates that thiadiazole derivatives exhibit a wide range of pharmacological properties, including:
- Antibacterial Activity : Compounds with thiadiazole structures have shown promising antibacterial effects. For instance, studies have reported that derivatives with thiadiazole rings demonstrate significant inhibition against various bacterial strains.
- Antifungal Activity : Similar to their antibacterial properties, thiadiazole derivatives have also been evaluated for antifungal activity. The incorporation of specific substituents can enhance this activity.
- Anti-inflammatory Effects : Thiadiazole derivatives are known to exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
- Urease Inhibition : A notable area of research is the urease inhibitory activity of thiadiazole derivatives. For example, compounds similar to our target compound have shown IC50 values indicating potent urease inhibition, which is crucial in treating conditions like urease-related infections .
Case Studies and Experimental Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Urease Inhibition Study :
- Antimicrobial Activity Assessment :
- Cytotoxicity Evaluation :
Data Table: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of the thiadiazole ring enhances binding affinity to urease and other enzymes involved in metabolic pathways.
- Cell Membrane Permeability : The lipophilic nature due to fluorination aids in cellular uptake and subsequent biological action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
